molecular formula C9H21GeNO B14296251 3-(Triethylgermyl)propanamide CAS No. 114023-92-6

3-(Triethylgermyl)propanamide

Cat. No.: B14296251
CAS No.: 114023-92-6
M. Wt: 231.90 g/mol
InChI Key: MLOUQQMYXITIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Triethylgermyl)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a triethylgermyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triethylgermyl)propanamide can be achieved through several methods. One common approach involves the reaction of propanamide with triethylgermane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Another method involves the use of triethylgermyl chloride, which reacts with propanamide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Triethylgermyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding germyl oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Germyl oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Triethylgermyl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest for their unique chemical properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component in drug delivery systems.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Triethylgermyl)propanamide involves its interaction with specific molecular targets. The triethylgermyl group can interact with enzymes or receptors, modulating their activity. The amide group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound without the triethylgermyl group.

    Triethylgermane: A related compound with the triethylgermyl group but lacking the amide functionality.

    Other Germyl-Substituted Amides: Compounds with different alkyl or aryl groups attached to the germyl moiety.

Uniqueness

3-(Triethylgermyl)propanamide is unique due to the presence of both the triethylgermyl group and the amide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

114023-92-6

Molecular Formula

C9H21GeNO

Molecular Weight

231.90 g/mol

IUPAC Name

3-triethylgermylpropanamide

InChI

InChI=1S/C9H21GeNO/c1-4-10(5-2,6-3)8-7-9(11)12/h4-8H2,1-3H3,(H2,11,12)

InChI Key

MLOUQQMYXITIGE-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.